![molecular formula C23H20N4O5S2 B2406158 N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 941925-56-0](/img/structure/B2406158.png)
N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide
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Description
N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
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Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide, with the CAS number 899732-84-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅N₃O₅S₂ |
Molecular Weight | 405.5 g/mol |
CAS Number | 899732-84-4 |
Structural Characteristics
The compound features a benzothiazole ring, which is known for its pharmacological properties. The nitro group at the 6-position enhances its reactivity and biological activity, while the phenylsulfonyl and pyridin-2-ylmethyl groups contribute to its binding affinity to various biological targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit antiviral properties. For instance, compounds with similar scaffolds have been characterized as potent inhibitors of Hepatitis C virus (HCV), indicating that this compound may also possess similar activity against viral infections .
Antitumor Activity
The compound has shown promising results in various cancer cell lines. In vitro assays indicated that it can inhibit cell proliferation effectively. For example, related benzothiazole derivatives demonstrated IC₅₀ values in the low micromolar range against tumorigenic cell lines, suggesting that this compound may have a comparable profile .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular pathways. Research indicates that benzothiazole derivatives can bind to DNA and interfere with replication processes, potentially leading to apoptosis in cancer cells . Additionally, the presence of the nitro group may enhance electron affinity, facilitating interactions with biological macromolecules.
Antimicrobial Activity
In addition to its antitumor and antiviral properties, this compound has been evaluated for antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Studies
- Hepatitis C Virus Inhibition : A study characterized several benzothiazole derivatives as HCV inhibitors, highlighting their potential as therapeutic agents. The structure-activity relationship (SAR) indicated that modifications at the nitrogen and sulfur positions significantly influenced antiviral efficacy .
- Antitumor Efficacy : In a series of experiments involving various cancer cell lines (e.g., HCC827 and NCI-H358), compounds structurally related to this compound exhibited significant cytotoxicity with IC₅₀ values ranging from 6.26 μM to 20.46 μM depending on the assay format used (2D vs. 3D) .
- Antimicrobial Testing : The compound's antimicrobial activity was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations lower than those required for many standard antibiotics .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S2/c28-22(10-6-14-34(31,32)19-8-2-1-3-9-19)26(16-17-7-4-5-13-24-17)23-25-20-12-11-18(27(29)30)15-21(20)33-23/h1-5,7-9,11-13,15H,6,10,14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVVDJCFFWNIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.